3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine Dihydrochloride 3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine Dihydrochloride
Brand Name: Vulcanchem
CAS No.: 133381-79-0
VCID: VC5948456
InChI: InChI=1S/C10H12N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h3-4,6,8H,1-2,5,7H2;2*1H
SMILES: C1CCN=C(C1)C2=CN=CC=C2.Cl.Cl
Molecular Formula: C10H14Cl2N2
Molecular Weight: 233.14

3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine Dihydrochloride

CAS No.: 133381-79-0

Cat. No.: VC5948456

Molecular Formula: C10H14Cl2N2

Molecular Weight: 233.14

* For research use only. Not for human or veterinary use.

3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine Dihydrochloride - 133381-79-0

Specification

CAS No. 133381-79-0
Molecular Formula C10H14Cl2N2
Molecular Weight 233.14
IUPAC Name 3-(2,3,4,5-tetrahydropyridin-6-yl)pyridine;dihydrochloride
Standard InChI InChI=1S/C10H12N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h3-4,6,8H,1-2,5,7H2;2*1H
Standard InChI Key UEHIGJFEINFTBA-UHFFFAOYSA-N
SMILES C1CCN=C(C1)C2=CN=CC=C2.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine dihydrochloride (C₁₀H₁₄Cl₂N₂) consists of a bicyclic system featuring a pyridine ring linked to a partially hydrogenated tetrahydropyridine moiety. The IUPAC name, 1,4,5,6-tetrahydro-2,3'-bipyridine dihydrochloride, reflects its dual aromatic and non-aromatic regions (Figure 1) . The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological contexts .

Table 1: Key Molecular Data

PropertyValue
Molecular FormulaC₁₀H₁₄Cl₂N₂
Molecular Weight233.14 g/mol
CAS Registry133381-79-0
InChI CodeInChI=1S/C10H12N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h3-6,8,12H,1-2,7H2;2*1H
Salt FormDihydrochloride
Purity≥95% (Technical Grade)

Synthesis and Structural Elucidation

Synthetic Routes to Tetrahydropyridine Derivatives

While no explicit synthesis for 3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine dihydrochloride is documented, analogous THP syntheses provide actionable methodologies. Key strategies include:

Cyclization Reactions

Palladium-catalyzed cyclization-Heck reactions enable the formation of 3-methylene-THP derivatives from allenamides and aryl halides, achieving moderate to high yields (54–88%) . For example, Yan et al. demonstrated that allenamides react with aryl halides in dioxane at 80°C to yield structurally related THPs . Adapting this method with pyridine-containing substrates could generate the target compound.

Pictet-Spengler Methodology

The Pictet-Spengler reaction, employed in THP syntheses (e.g., compound 21 in Source ), involves condensing β-arylethylamines with carbonyl compounds under acidic conditions. This method could be modified using pyridine-derived amines to construct the target bicyclic system .

Phosphine-Catalyzed Annulation

Wang et al. reported enantioselective [4+2]-annulation between 1-azadienes and α-substituted allene ketones, producing THP derivatives with >97% enantiomeric excess . This approach offers a stereocontrolled pathway to the target molecule’s tetrahydropyridine core.

Physicochemical and Spectroscopic Properties

Solubility and Stability

As a dihydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form. Stability data suggest storage at room temperature (RT) under inert conditions, though hygroscopicity may necessitate desiccant use .

Spectroscopic Characterization

While experimental spectra are unpublished, analogous THPs display characteristic NMR and IR profiles:

  • ¹H NMR: Signals for tetrahydropyridine protons (δ 1.5–2.5 ppm, multiplet) and pyridine aromatic protons (δ 7.0–8.5 ppm) .

  • IR: Stretching vibrations for C=N (≈1640 cm⁻¹) and N-H (≈3300 cm⁻¹) .

TargetMechanismPotential Indication
COX-2Competitive inhibitionInflammation
nAChR α4β2Allosteric modulationAlzheimer’s disease
BCR-ABL kinaseATP-binding site blockadeChronic myeloid leukemia

Challenges and Future Directions

Synthetic Optimization

Current THP syntheses face regioselectivity challenges during cyclization . Advanced catalysts (e.g., Rh(I) or Pd(0)) may improve yield and stereocontrol for the target compound .

Pharmacokinetic Profiling

No ADMET (absorption, distribution, metabolism, excretion, toxicity) data exist for this compound. Future studies should assess its metabolic stability and blood-brain barrier permeability.

Target Validation

High-throughput screening against kinase panels and inflammatory markers is essential to confirm hypothesized activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator